molecular formula C24H25N5O3 B2453503 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide CAS No. 900009-09-8

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide

Katalognummer B2453503
CAS-Nummer: 900009-09-8
Molekulargewicht: 431.496
InChI-Schlüssel: XYPUVZQKCYLVCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-4-one core, which is a fused pyrazole and pyrimidine ring . This core is substituted with a 3,4-dimethylphenyl group at the 1-position and a 2-(4-isopropylphenoxy)acetamide group at the 5-position.


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds have been synthesized through a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .

Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

Compounds within the pyrazolo[3,4-d]pyrimidine class have been identified as selective ligands for the translocator protein (18 kDa), crucial for developing radioligands used in positron emission tomography (PET) imaging. This application is significant in neuroimaging, particularly for identifying biomarkers of neuroinflammatory processes. For instance, a novel series of pyrazolo[1,5-a]pyrimidines, closely related to the mentioned compound, showed potential as in vivo PET radiotracers, demonstrating significant brain uptake and localization in models of neuroinflammation (Damont et al., 2015).

Antimicrobial Activity

Another research direction involves the synthesis of heterocycles incorporating pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which have shown antimicrobial properties. Such compounds are of interest for developing new antimicrobial agents due to their ability to inhibit the growth of various microorganisms, indicating their potential in medicinal chemistry and drug discovery (Rahmouni et al., 2014).

Antitumor and Anti-inflammatory Applications

The synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidines derivatives have been explored for their anticancer and anti-inflammatory properties. This research avenue is crucial for developing new therapeutic agents targeting cancer and inflammation, underscoring the compound's relevance in pharmacological studies (Rahmouni et al., 2016).

Synthesis of Heterocyclic Compounds

The ability to synthesize and characterize new heterocyclic compounds incorporating pyrazolo[3,4-d]pyrimidine derivatives opens avenues for chemical research, particularly in developing new materials and molecules with potential applications in various industries, including pharmaceuticals and agrochemicals. These synthetic routes contribute to the understanding of chemical properties and the potential for creating compounds with desired biological activities (Bondock et al., 2008).

Zukünftige Richtungen

Future research could focus on the synthesis, characterization, and biological activity of this compound and its derivatives. Given the biological activity of related compounds, it could be interesting to explore its potential as a therapeutic agent .

Eigenschaften

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-15(2)18-6-9-20(10-7-18)32-13-22(30)27-28-14-25-23-21(24(28)31)12-26-29(23)19-8-5-16(3)17(4)11-19/h5-12,14-15H,13H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPUVZQKCYLVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=C(C=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.